![molecular formula C21H23N3O4S B2835723 (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251558-90-3](/img/structure/B2835723.png)
(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains functional groups such as dimethylamino, morpholino, and methanone, which are common in many pharmaceuticals and synthetic organic compounds .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each introducing a new functional group or building block. Unfortunately, without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms, the types of bonds between them, and their relative positions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the dimethylamino group might undergo reactions with acids, while the methanone group could be involved in condensation reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are crucial for understanding how the compound behaves under different conditions .Applications De Recherche Scientifique
Synthesis of Isoxazolone-Type Heterocycles
The compound has been studied for its catalytic activity in the synthesis of isoxazolone-type heterocycles. Researchers have evaluated catalysts based on silver nanoparticles impregnated on commercial support oxides (such as Al₂O₃, CeO₂, and MgO). These catalysts were used in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one, starting from an aldehyde. Notably, the Ag–CeO₂ catalyst demonstrated a remarkable yield of up to 94%, adhering to the principles of green chemistry .
Antifungal Activity
A close analysis of the compound’s minimum inhibitory concentration (MIC) values revealed that it exhibits antifungal activity against various fungal strains. The final compounds derived from this compound displayed a varied range (6.25–100 μg/ml) of antifungal activity .
Fluorescent Properties
The compound has been investigated for its fluorescence properties. Notably, its emission spectrum exhibited a single peak at 450 nm, which was blue-shifted compared to the peak observed under different excitation conditions .
Antimicrobial Activity
Derivatives of 4-(4-dimethylaminophenyl)pyridine, synthesized from this compound, were tested for antimicrobial activity. Specifically, 4-(4-dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride showed high activity against certain microbial cultures .
Crystal Structures
The compound has been studied for its crystal structures. It exists in orthorhombic and monoclinic crystal systems, with asymmetric units of C₁₆H₂₀N₂O and C₁₄H₁₅NO₂, respectively .
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a derivative of 4-(4-dimethylaminophenyl)pyridine, which has been tested for antimicrobial activity . .
Mode of Action
It is assumed that it affects the membrane permeability of microorganisms , similar to other pyridinium salts
Biochemical Pathways
Given its structural similarity to other pyridinium salts, it may interfere with microbial cell membrane function, leading to cell death . .
Pharmacokinetics
Its molecular weight is 225.2857 , which may influence its bioavailability and distribution
Result of Action
Preliminary studies suggest it has antimicrobial activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s activity. For instance, the solvent environment can influence the excited-state intramolecular proton transfer of similar compounds . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-22(2)16-7-9-17(10-8-16)24-15-20(21(25)23-11-13-28-14-12-23)29(26,27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIDJBFGBCOBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835643.png)
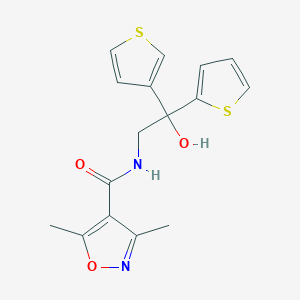

![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2835650.png)
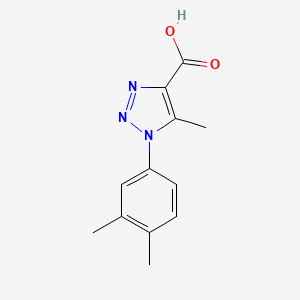
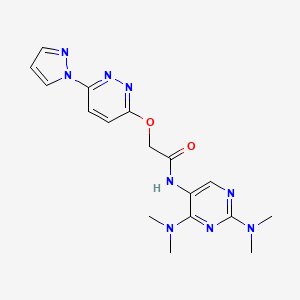
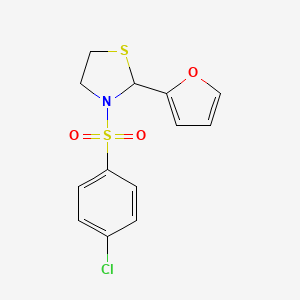
![2-[1-(Dimethylamino)-3-(4-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2835658.png)
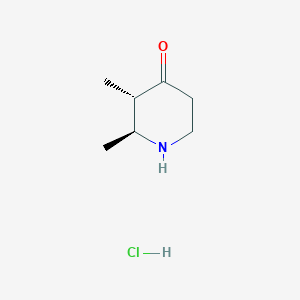


![1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene](/img/structure/B2835663.png)